molecular formula C18H20N4O3 B5590276 N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

Katalognummer: B5590276
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: ZRICFATYICDPIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.15354051 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds incorporating the 1,2,4-oxadiazole ring, which is known for its potential biological activities. For instance, Kharchenko et al. (2008) described a one-pot condensation method leading to the formation of novel bicyclic systems containing the 1,2,4-oxadiazol-5-yl)pyrrolidin-2-one structure, demonstrating the chemical versatility and potential for further functionalization of compounds related to "N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide" (Kharchenko, Detistov, & Orlov, 2008).

Biological Activity Prediction

The biological activities of synthesized compounds, particularly those containing the oxadiazole ring, have been predicted using computational methods. The work by Kharchenko et al. (2008) also included PASS predictions, providing insights into potential biological activities of these compounds, which is crucial for directing further pharmacological studies (Kharchenko, Detistov, & Orlov, 2008).

Anticancer Evaluation

Compounds with structural features similar to "this compound" have been evaluated for their anticancer activities. Ravinaik et al. (2021) designed and synthesized a series of benzamides, including structures with oxadiazole rings, and tested them against various cancer cell lines, finding some derivatives to exhibit significant anticancer activities, highlighting the therapeutic potential of such compounds (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

In Silico and In Vitro Studies

Pandya et al. (2019) synthesized a library of compounds containing oxadiazol-3(2H)-yl acetamido moieties and performed in silico ADME prediction, in vitro antibacterial, antifungal, and antimycobacterial activities. The study highlighted the importance of in silico approaches for predicting drug-likeness and the potential antimicrobial activities of such compounds, indicating a wide range of applications in the development of new therapeutic agents (Pandya, Dave, Patel, & Desai, 2019).

Wirkmechanismus

While the specific mechanism of action for “N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide” is not mentioned in the sources, 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Zukünftige Richtungen

The future directions for research on “N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of new synthetic strategies for 1,2,4-oxadiazole derivatives could be a promising area of future research .

Eigenschaften

IUPAC Name

N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-17-9-13(11-22(17)14-6-7-14)18(24)19-10-15-20-16(25-21-15)8-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRICFATYICDPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)NCC3=NOC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.